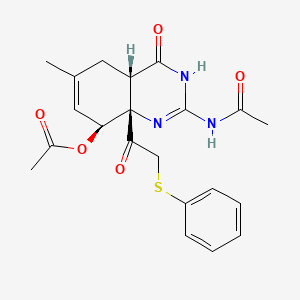

((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate: is a complex organic compound with the molecular formula C21H23N3O5S . This compound belongs to the class of quinazolinones, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, ((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties could make it useful in various industrial applications.

Mechanism of Action

The mechanism of action of ((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. These interactions could modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one, share structural similarities and may exhibit related biological activities.

Acetamido Derivatives: Compounds with acetamido groups, such as N-acetyl-4-aminophenol, may have similar chemical reactivity and biological properties.

Uniqueness

What sets ((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate apart is its unique combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Biological Activity

The compound ((4aS,8S,8aS)-2-acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate is a novel tetrahydroquinazoline derivative that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups:

- Acetamido group : Enhances solubility and biological activity.

- Methyl group : May contribute to hydrophobic interactions.

- Phenylthioacetyl moiety : Associated with increased bioactivity against various biological targets.

The stereochemistry indicated by (4aS, 8S, 8aS) suggests specific spatial arrangements that may influence its interactions with biological molecules .

Antimicrobial Activity

Preliminary studies have shown that compounds similar to this tetrahydroquinazoline derivative exhibit significant antimicrobial properties. The synthesized derivatives were tested against various microorganisms, yielding notable zones of inhibition. For example:

| Compound | Zone of Inhibition (mm) | Microorganism |

|---|---|---|

| MB I | 23 | Bacillus subtilis |

| MB II | 22 | Pseudomonas aeruginosa |

| MB III | 21 | Escherichia coli |

| Ciprofloxacin | 46 | Control |

A zone of inhibition greater than 20 mm indicates high activity .

Anticancer Potential

Tetrahydroquinazolines have been recognized for their anticancer properties. The compound's structural features allow it to interact with various cellular pathways involved in cancer progression. Studies indicate that similar compounds can inhibit tumor growth by modulating the activity of enzymes involved in DNA repair and cell cycle regulation .

Anti-inflammatory Effects

Research has identified tetrahydroquinazoline derivatives as potential anti-inflammatory agents. The compound's ability to inhibit TNF-alpha production suggests a mechanism through which it could reduce inflammation in various conditions .

The biological activity of the compound is attributed to its interaction with specific molecular targets, including:

- Enzymes : Binding to enzymes involved in metabolic pathways.

- Receptors : Modulating receptor activity that influences cellular signaling.

For instance, molecular docking studies have shown high binding affinities towards essential enzymes such as dihydrofolate reductase and pantothenate kinase, which are crucial in the context of tuberculosis treatment .

Case Studies and Research Findings

Several studies have explored the biological activities of related tetrahydroquinazoline compounds:

- Antitubercular Activity : A study demonstrated that certain derivatives exhibited potent inhibitory effects against Mycobacterium tuberculosis enzymes, suggesting their potential as new antitubercular agents .

- Diabetes Management : Other research indicated that tetrahydroquinazolines could inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thus presenting a pathway for diabetes management .

- In Vitro Studies : Various in vitro assays have confirmed the cytotoxicity of these compounds against cancer cell lines, emphasizing their potential as therapeutic agents in oncology .

Properties

CAS No. |

86971-03-1 |

|---|---|

Molecular Formula |

C21H23N3O5S |

Molecular Weight |

429.5 g/mol |

IUPAC Name |

[(4aS,8S,8aS)-2-acetamido-6-methyl-4-oxo-8a-(2-phenylsulfanylacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl] acetate |

InChI |

InChI=1S/C21H23N3O5S/c1-12-9-16-19(28)23-20(22-13(2)25)24-21(16,18(10-12)29-14(3)26)17(27)11-30-15-7-5-4-6-8-15/h4-8,10,16,18H,9,11H2,1-3H3,(H2,22,23,24,25,28)/t16-,18+,21-/m1/s1 |

InChI Key |

VYVGMWQNZUFAOJ-PLMTUMEDSA-N |

Isomeric SMILES |

CC1=C[C@@H]([C@@]2([C@H](C1)C(=O)NC(=N2)NC(=O)C)C(=O)CSC3=CC=CC=C3)OC(=O)C |

Canonical SMILES |

CC1=CC(C2(C(C1)C(=O)NC(=N2)NC(=O)C)C(=O)CSC3=CC=CC=C3)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.